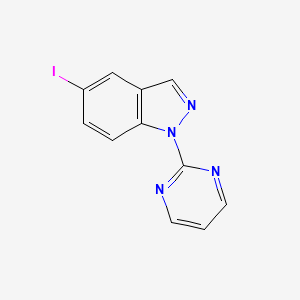
di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate: is a synthetic organic compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its stability and reactivity, making it useful in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 4,4-dimethylpyroglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate has several scientific research applications:
Biology: The compound is utilized in the synthesis of peptides and proteins, where it helps protect amino groups during the synthesis process.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves the selective protection and deprotection of amino groups. The tert-butoxycarbonyl group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The deprotection is achieved under acidic conditions, where the tert-butoxycarbonyl group is cleaved, regenerating the free amino group .
Comparaison Avec Des Composés Similaires
tert-Butyl N-allylcarbamate: Used as a protecting group for amines, similar to di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate.
N-(tert-Butoxycarbonyl)-4-piperidone: Another compound with a tert-butoxycarbonyl group, used in organic synthesis and pharmaceutical applications.
Uniqueness: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate is unique due to its specific structure, which includes the 4,4-dimethylpyroglutamate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications.
Propriétés
Formule moléculaire |
C16H27NO5 |
|---|---|
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
ditert-butyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-11(18)10-9-16(7,8)12(19)17(10)13(20)22-15(4,5)6/h10H,9H2,1-8H3/t10-/m0/s1 |
Clé InChI |
AWCGTOUIIXQFFE-JTQLQIEISA-N |
SMILES isomérique |
CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8292389.png)












